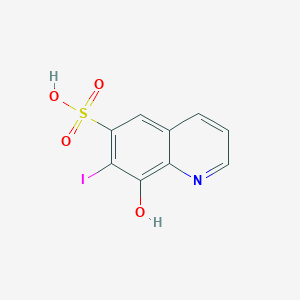

8-Hydroxy-7-iodoquinoline-6-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide 8-hydroxy-7-iodoquinoléine-6-sulfonique: est un composé organique de formule moléculaire C9H6INO4S et d'une masse moléculaire de 351,12 g/mol . Ce composé est connu pour ses applications dans divers domaines scientifiques, en particulier en chimie analytique pour la détermination spectrophotométrique des ions fer (III) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique implique généralement l'iodation de la 8-hydroxyquinoléine suivie d'une sulfonation. Le processus d'iodation peut être effectué à l'aide d'iode et d'un agent oxydant tel que l'acide nitrique ou le peroxyde d'hydrogène. L'étape de sulfonation implique la réaction du produit iodé avec de l'acide sulfurique ou de l'acide chlorosulfonique dans des conditions contrôlées .

Méthodes de production industrielle: Dans les milieux industriels, la production de l'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin d'assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions: L'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique subit diverses réactions chimiques, notamment :

Oxydation: Le groupe hydroxyle peut être oxydé pour former des quinones.

Réduction: L'atome d'iode peut être réduit pour former des dérivés déiodés.

Substitution: Le groupe acide sulfonique peut participer à des réactions de substitution pour former des esters ou des amides de sulfonate.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les alcools ou les amines peuvent être utilisés pour des réactions de substitution en conditions acides ou basiques.

Principaux produits:

Oxydation: Formation de quinones.

Réduction: Formation de dérivés déiodés.

Substitution: Formation d'esters ou d'amides de sulfonate.

4. Applications de la recherche scientifique

Chimie: L'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique est largement utilisé en chimie analytique pour la détermination spectrophotométrique des ions métalliques, en particulier des ions fer (III). Il forme un complexe coloré avec les ions fer (III), qui peut être mesuré à l'aide de la spectroscopie UV-Vis .

Biologie et médecine: En recherche biologique, ce composé est utilisé comme agent chélateur pour étudier les interactions entre les ions métalliques dans les systèmes biologiques. Il est également utilisé dans le développement de tests diagnostiques pour détecter les ions métalliques dans les échantillons biologiques .

Industrie: Dans les applications industrielles, l'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique est utilisé dans la formulation de réactifs pour le traitement des eaux et des eaux usées. Il est également utilisé dans la production de colorants et de pigments .

5. Mécanisme d'action

Le mécanisme d'action de l'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique implique sa capacité à chelater les ions métalliques. Les groupes hydroxyle et acide sulfonique du composé se coordonnent avec les ions métalliques, formant des complexes stables. Ce processus de chélation est crucial pour son utilisation en chimie analytique et en recherche biologique .

Applications De Recherche Scientifique

Chemistry: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is widely used in analytical chemistry for the spectrophotometric determination of metal ions, particularly iron (III) ions. It forms a colored complex with iron (III) ions, which can be measured using UV-Vis spectroscopy .

Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of diagnostic assays for detecting metal ions in biological samples .

Industry: In industrial applications, this compound is used in the formulation of reagents for water and wastewater treatment. It is also used in the production of dyes and pigments .

Mécanisme D'action

The mechanism of action of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups in the compound coordinate with metal ions, forming stable complexes. This chelation process is crucial for its use in analytical chemistry and biological research .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide 8-hydroxyquinoléine-5-sulfonique

- 8-Hydroxyquinoléine

- 7-Iodo-8-hydroxyquinoléine

Comparaison: L'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique est unique en raison de la présence à la fois de l'iode et des groupes acide sulfonique, ce qui améliore sa capacité de chélation et ses propriétés spectrophotométriques. Comparé à l'acide 8-hydroxyquinoléine-5-sulfonique, l'atome d'iode dans l'acide 8-hydroxy-7-iodoquinoléine-6-sulfonique fournit une réactivité et une spécificité supplémentaires dans la détection des ions métalliques .

Propriétés

Numéro CAS |

292644-23-6 |

|---|---|

Formule moléculaire |

C9H6INO4S |

Poids moléculaire |

351.12 g/mol |

Nom IUPAC |

8-hydroxy-7-iodoquinoline-6-sulfonic acid |

InChI |

InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15) |

Clé InChI |

ZMUMAXFIUNXXFP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)

![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)

![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)

![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)

![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)

![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)